Cyclic Urea Synthesis: 2,2-Dimethyl-1,3-propanediamine Achieves 80% Yield vs. Trace Amounts from Unsubstituted 1,5-Pentanediamine
In W(CO)6-catalyzed oxidative carbonylation, 2,2-dimethyl-1,3-propanediamine (4a) yielded its corresponding six-membered cyclic urea in 80% yield [1]. In stark contrast, the unsubstituted parent 1,5-pentanediamine produced only trace amounts of the eight-membered cyclic urea under identical conditions [1]. The gem-dimethyl substitution leverages the Thorpe-Ingold effect to dramatically favor ring closure.
| Evidence Dimension | Reaction Yield to Cyclic Urea |
|---|---|
| Target Compound Data | 80% yield |
| Comparator Or Baseline | 1,5-Pentanediamine (parent unsubstituted diamine): Trace amounts |
| Quantified Difference | Substantial yield increase; from trace to 80% |
| Conditions | W(CO)6 catalyst, CO/O2 (40/1) atmosphere, DBU base, CH2Cl2 solvent, 100 °C, 40 h |
Why This Matters
This quantifies the unique ability of 2,2-dimethyl-1,3-propanediamine to enable high-yield synthesis of six-membered cyclic ureas, a transformation that fails with the linear analog, making it the requisite building block for this pharmacologically relevant scaffold.
- [1] Qian, F.; McCusker, J. E.; Zhang, Y.; Main, A. D.; Chlebowski, M.; Kokka, M.; McElwee-White, L. Catalytic Oxidative Carbonylation of Primary and Secondary Diamines to Cyclic Ureas. Optimization and Substituent Studies. The Journal of Organic Chemistry 2002, 67 (12), 4086-4092. View Source
